molecular formula C8H16O2 B2411831 1-(Oxan-2-yl)propan-2-ol CAS No. 3578-82-3

1-(Oxan-2-yl)propan-2-ol

Cat. No.: B2411831
CAS No.: 3578-82-3
M. Wt: 144.214
InChI Key: QQFGIEKVRKWTCS-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)propan-2-ol is an organic compound characterized by a tetrahydropyran ring attached to a propanol group. This compound is notable for its presence in various natural products and its utility in synthetic organic chemistry.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

Target of Action

It is found in a class of natural sesquiterpenes, bipodonines a–j, from the fungus bipolaris cynodontis djwt-01 . These compounds have shown various biological activities, suggesting they interact with multiple targets.

Mode of Action

Related compounds have shown to promote the proliferation of lps-stimulated splenic lymphocytes . This suggests that these compounds may interact with immune cells and potentially modulate immune responses.

Biochemical Pathways

oxysporum , indicating that they may interfere with the biochemical pathways of these microorganisms.

Result of Action

Related compounds have shown potent cytotoxic activities against four cell lines , suggesting that they may induce cell death in certain types of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tetrahydro-2H-pyran-2-yl)propan-2-ol can be synthesized through several methods. One common route involves the reaction of tetrahydropyran with propanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(Oxan-2-yl)propan-2-ol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-2H-pyran-2-yl)propan-2-ol: Similar in structure but with different functional groups.

    Tetrahydropyran-2-yl derivatives: Various derivatives with modifications to the tetrahydropyran ring.

Uniqueness

1-(Tetrahydro-2H-pyran-2-yl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in scientific research.

Properties

IUPAC Name

1-(oxan-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(9)6-8-4-2-3-5-10-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFGIEKVRKWTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3578-82-3
Record name 1-(oxan-2-yl)propan-2-ol
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